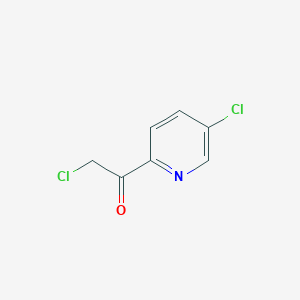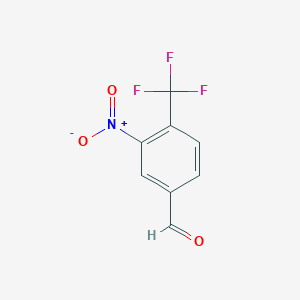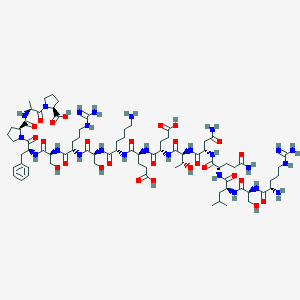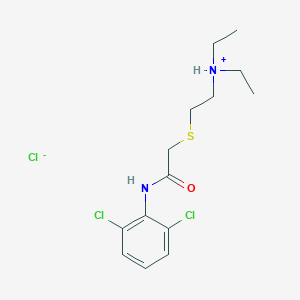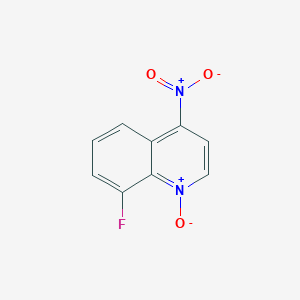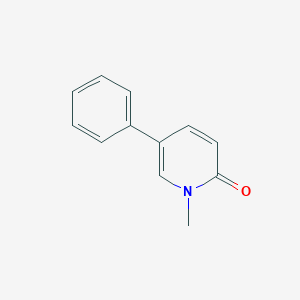
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine, also known as MPAA, is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to modulate the activity of certain ion channels, which could contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which could have implications for the treatment of cancer. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to exhibit anti-inflammatory and analgesic effects, which could have applications in the treatment of pain and inflammation. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine. One potential direction is the development of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine as a new class of antidepressant drugs. Another potential direction is the investigation of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine and its potential applications in medicinal chemistry.
In conclusion, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits significant anticancer, anti-inflammatory, and analgesic activities and has been investigated for its potential as a new class of antidepressant drugs. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine involves the reaction of m-methoxyphenylacetic acid with propylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium borohydride to obtain 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in high yield and purity. The synthesis method has been optimized to produce 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in a scalable and cost-effective manner.
Wissenschaftliche Forschungsanwendungen
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, anti-inflammatory, and analgesic activities. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been investigated for its potential as a new class of antidepressant drugs. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been studied for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
19832-48-5 |
|---|---|
Produktname |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-9-16(11-17(12-16)15(18)5-2)13-7-6-8-14(10-13)19-3/h6-8,10H,4-5,9,11-12H2,1-3H3 |
InChI-Schlüssel |
ZDVKSHKJWZEZDJ-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
Andere CAS-Nummern |
19832-48-5 |
Synonyme |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
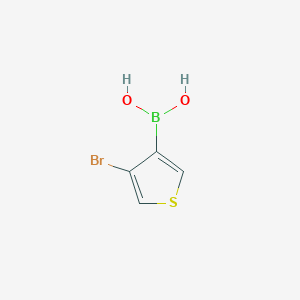
![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)

